2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol

Catalog No.
S12282497
CAS No.
827310-54-3
M.F
C16H15ClFNO
M. Wt
291.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrah...

CAS Number

827310-54-3

Product Name

2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol

Molecular Formula

C16H15ClFNO

Molecular Weight

291.75 g/mol

InChI

InChI=1S/C16H15ClFNO/c17-14-4-2-5-15(18)13(14)10-19-8-7-11-3-1-6-16(20)12(11)9-19/h1-6,20H,7-10H2

InChI Key

UMUGXKYHDMKIOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2O)CC3=C(C=CC=C3Cl)F

The compound 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol is a synthetic organic molecule characterized by its unique structural features. It contains a tetrahydroisoquinoline backbone, which is a bicyclic structure that incorporates both an isoquinoline and a saturated cyclohexane ring. The presence of a chloro and fluorine substituent on the phenyl group adds to its chemical diversity and potential reactivity. This compound is of interest in medicinal chemistry due to its possible biological activities and therapeutic applications.

Typical of organic molecules with functional groups:

  • Oxidation: The tetrahydroisoquinoline moiety can be oxidized to yield isoquinoline derivatives.
  • Reduction: The hydroxyl group can be reduced to form a corresponding alkane or ether.
  • Nucleophilic Substitution: The chloro substituent on the phenyl ring can participate in nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.

Preliminary studies suggest that 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol may exhibit various biological activities, including:

  • Antidepressant Effects: Isoquinoline derivatives are often investigated for their potential antidepressant properties.
  • Antitumor Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Properties: There is emerging evidence suggesting that such compounds could protect neuronal cells from damage.

Further pharmacological studies are required to elucidate the exact mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves multi-step synthetic routes. Common methods include:

  • Formation of the Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Chloro and Fluoro Substituents: Electrophilic aromatic substitution can be used to introduce the chloro and fluorine groups onto the phenyl ring.
  • Final Functionalization: The hydroxyl group can be added through reduction or substitution reactions.

Optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration is crucial for maximizing yield and purity.

The potential applications of 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol span various fields:

  • Pharmaceutical Development: Due to its unique structure and potential biological activities, it may serve as a lead compound for developing new medications targeting neurological disorders or cancer.
  • Chemical Research: It can act as a building block for synthesizing more complex organic molecules in chemical research.
  • Material Science: Its properties may lend themselves to applications in developing advanced materials with specific functionalities.

Interaction studies are crucial for understanding how 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how strongly the compound binds to specific receptors or enzymes.
  • Mechanistic Studies: Investigating the pathways through which the compound exerts its effects on biological systems.
  • Toxicity Evaluations: Assessing any potential toxic effects on cells or organisms.

Such studies will provide insights into the therapeutic viability of this compound.

Several compounds share structural similarities with 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Neuroprotective effects
6-FluoroisoquinolineFluorine substituent on isoquinolineAntimicrobial activity
2-(Chlorophenyl)ethanamineChloro-substituted phenyl groupAntidepressant properties

Uniqueness

The uniqueness of 2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol lies in its combination of a tetrahydroisoquinoline core with specific halogenated substituents. This structural arrangement may enhance its interactions with biological targets compared to other similar compounds. Additionally, the presence of both chloro and fluorine atoms could influence its pharmacokinetic properties and bioavailability. Further research will clarify these distinctions and their implications for medicinal use.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.0826200 g/mol

Monoisotopic Mass

291.0826200 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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